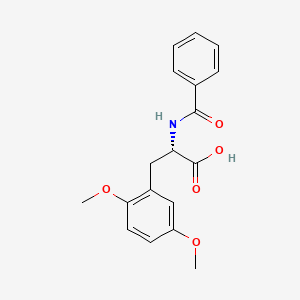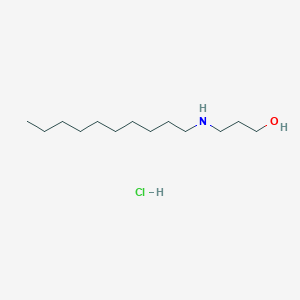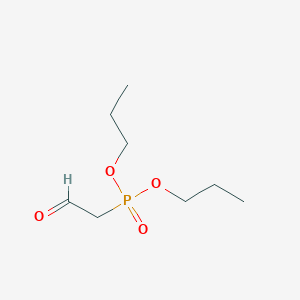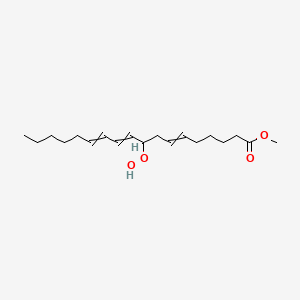
N-Benzoyl-2,5-dimethoxy-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-2,5-dimethoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and two methoxy groups at the 2 and 5 positions on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2,5-dimethoxy-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group, such as a benzyl or tert-butoxycarbonyl (Boc) group.
Benzoylation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.
Methoxylation: The phenyl ring is methoxylated at the 2 and 5 positions using methoxy reagents under specific conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-2,5-dimethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Applications De Recherche Scientifique
N-Benzoyl-2,5-dimethoxy-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mécanisme D'action
The mechanism of action of N-Benzoyl-2,5-dimethoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes such as protein synthesis and signal transduction. The benzoyl and methoxy groups contribute to its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-L-phenylalanine: Lacks the methoxy groups, making it less versatile in certain reactions.
2,5-Dimethoxy-L-phenylalanine: Lacks the benzoyl group, affecting its binding properties and reactivity.
N-Benzoyl-D-phenylalanine: The D-isomer of the compound, which may have different biological activities.
Uniqueness
N-Benzoyl-2,5-dimethoxy-L-phenylalanine is unique due to the presence of both benzoyl and methoxy groups, which enhance its chemical reactivity and binding properties. This combination allows for a broader range of applications in scientific research and industrial processes.
Propriétés
Numéro CAS |
60569-22-4 |
|---|---|
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
(2S)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m0/s1 |
Clé InChI |
CRHWBJTXLSWMRX-HNNXBMFYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)

![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)




![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
